Cas no 1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

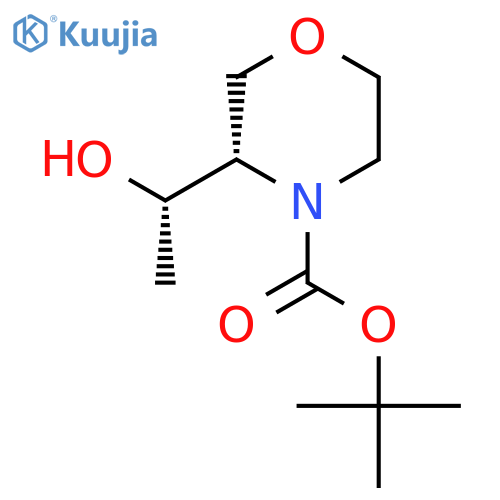

1821776-37-7 structure

商品名:(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

CAS番号:1821776-37-7

MF:C11H21NO4

メガワット:231.28874373436

MDL:MFCD26792479

CID:4621092

PubChem ID:53338730

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 化学的及び物理的性質

名前と識別子

-

- (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

- (S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate

- tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate

- 1821776-37-7

- CS-0196899

- AS-77918

- SCHEMBL24936505

- MFCD26792479

- (S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate

-

- MDL: MFCD26792479

- インチ: 1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

- InChIKey: QEHPTNBZJUDZGO-IUCAKERBSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)[C@H](C)O

計算された属性

- せいみつぶんしりょう: 231.14705815g/mol

- どういたいしつりょう: 231.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 59

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM512144-250mg |

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |

1821776-37-7 | 97% | 250mg |

$205 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-200mg |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |

1821776-37-7 | 97% | 200mg |

1699.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1015242-250mg |

(S)-4-BOC-3-((S)-1-HYDROXYETHYL)MORPHOLINE |

1821776-37-7 | 97% | 250mg |

$695 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-50mg |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |

1821776-37-7 | 97% | 50mg |

679.0CNY | 2021-07-15 | |

| Cooke Chemical | BD0907953-250mg |

(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |

1821776-37-7 | 97% | 250mg |

RMB 1207.20 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1224767-1g |

(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |

1821776-37-7 | 95% | 1g |

$650 | 2024-06-03 | |

| Advanced ChemBlocks | B-1257-1G |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |

1821776-37-7 | 95% | 1G |

$760 | 2023-09-15 | |

| Advanced ChemBlocks | B-1257-5G |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |

1821776-37-7 | 95% | 5G |

$1,950 | 2023-09-15 | |

| Cooke Chemical | BD0907953-1g |

(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |

1821776-37-7 | 97% | 1g |

RMB 3017.60 | 2025-02-21 | |

| Cooke Chemical | BD0907953-100mg |

(S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |

1821776-37-7 | 97% | 100mg |

RMB 805.60 | 2025-02-21 |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1821776-37-7)(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

清らかである:99%

はかる:250mg

価格 ($):195.0